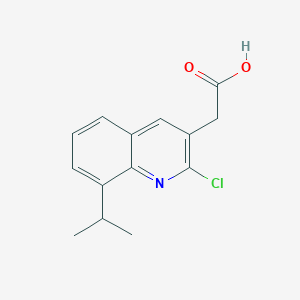![molecular formula C16H14N2O2 B11857481 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one CAS No. 851320-42-8](/img/structure/B11857481.png)
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of an amino group and a methylphenylamino group attached to the isochromen-1-one core
准备方法
合成路线和反应条件
3-氨基-4-[(3-甲基苯基)氨基]-1H-异色烯-1-酮的合成通常涉及多步有机反应。 一种常见的合成路线包括用苯甲酸酐酰化4-甲基苯-1,3-二胺,然后进行环化和后续的官能团修饰 。 反应条件通常涉及使用三乙胺等酸结合剂来防止原料的质子化 。
工业生产方法
在工业环境中,该化合物的生产可以通过使用连续流微反应器系统进行优化。 这些系统可以精确控制反应动力学和条件,从而提高产率和选择性 。 微反应器的使用也有助于提高合成过程的规模化,同时保持效率和安全性。
化学反应分析
反应类型
3-氨基-4-[(3-甲基苯基)氨基]-1H-异色烯-1-酮会经历各种类型的化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 用于将硝基转化为氨基或还原其他官能团。
取代: 通常涉及用其他官能团替换氢原子。
常见试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、用钯催化剂的氢气。
取代试剂: 卤素、烷基化试剂。
主要产物
由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生胺官能化化合物。
科学研究应用
3-氨基-4-[(3-甲基苯基)氨基]-1H-异色烯-1-酮在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的药物候选物。
工业: 用于开发先进材料和化学工艺.
作用机制
3-氨基-4-[(3-甲基苯基)氨基]-1H-异色烯-1-酮的作用机制涉及其与特定分子靶标和途径的相互作用。 它可以与酶或受体结合,调节它们的活性,从而导致各种生物学效应。 确切的分子靶标和途径取决于具体的应用和使用环境 。
相似化合物的比较
类似化合物
4-氨基-3-甲基苯酚: 一种具有相似结构特征但官能团不同的代谢产物.
N-(3-氨基-4-甲基苯基)苯甲酰胺: 与氨基和甲基苯基基团相同,但在核心结构上有所不同.
独特性
3-氨基-4-[(3-甲基苯基)氨基]-1H-异色烯-1-酮的独特性在于其异色烯-1-酮核心,这赋予了其独特的化学和生物学特性。 这种独特性使它成为各种研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
851320-42-8 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-amino-4-(3-methylanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-4-6-11(9-10)18-14-12-7-2-3-8-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3 |
InChI 键 |
QXSMSICQSQKBKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



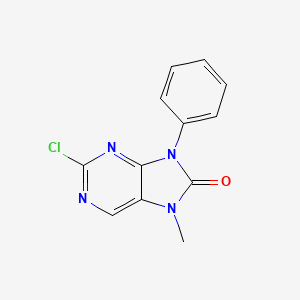
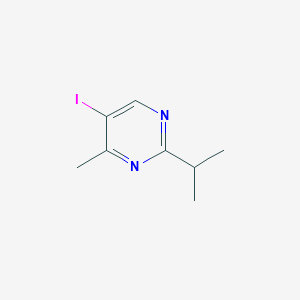

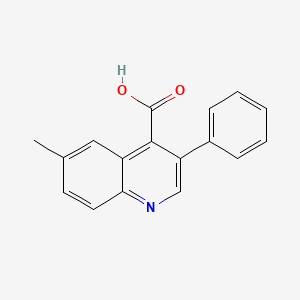


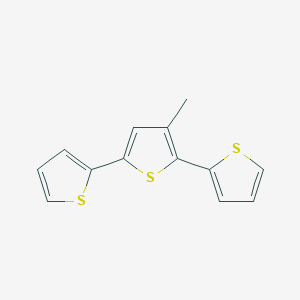
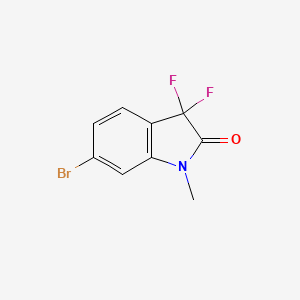
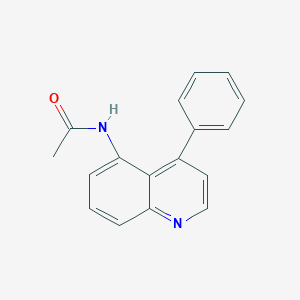
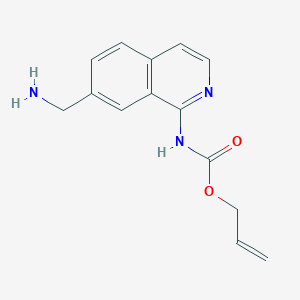
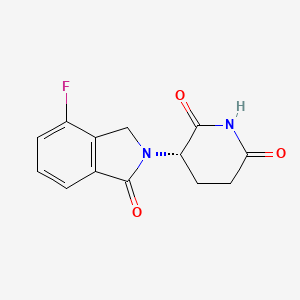
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
